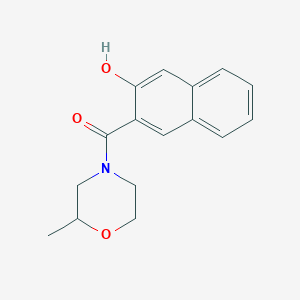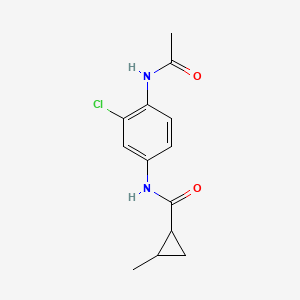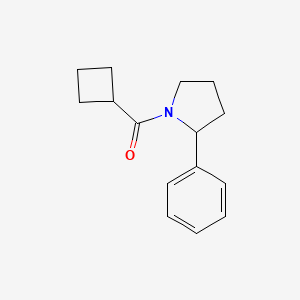
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP or CPP-115, and it has been studied extensively for its ability to modulate the activity of a specific enzyme in the brain.
Mécanisme D'action
The mechanism of action of Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone involves the inhibition of GABA-AT. This enzyme catalyzes the degradation of GABA in the brain, leading to a decrease in the levels of this neurotransmitter. By inhibiting GABA-AT, Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone can increase the levels of GABA, leading to enhanced inhibitory neurotransmission. This mechanism of action has been studied extensively, and it is believed to be responsible for the various effects of this compound in the brain.
Biochemical and Physiological Effects:
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects in the brain. These effects include an increase in the levels of GABA, enhanced inhibitory neurotransmission, and a decrease in the levels of glutamate, which is an excitatory neurotransmitter. These effects have been linked to various therapeutic applications, including the treatment of epilepsy, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. One of the significant advantages is its high potency and selectivity for GABA-AT inhibition. This property allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of this neurotransmitter in various processes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has several potential future directions for research. One of the significant areas of research is the development of new analogs of this compound with improved solubility and potency. Another area of research is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders. Finally, the use of this compound as a tool for studying the role of GABA in various processes in the brain is also an area of interest for future research.
Conclusion:
In conclusion, Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its ability to modulate the activity of GABA-AT in the brain, leading to enhanced inhibitory neurotransmission. The biochemical and physiological effects of this compound have been linked to various therapeutic applications, including the treatment of epilepsy, anxiety, and addiction. While this compound has several advantages and limitations for lab experiments, it has several potential future directions for research, including the development of new analogs and investigation of its therapeutic potential in various disorders.
Méthodes De Synthèse
The synthesis of Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone involves several steps. The starting material for the synthesis is 2-phenylpyrrolidine, which undergoes a reaction with cyclobutanone in the presence of a Lewis acid catalyst to form the desired product. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been its use as a modulator of the activity of the enzyme GABA aminotransferase (GABA-AT) in the brain. This enzyme is involved in the metabolism of the neurotransmitter GABA, which is a critical mediator of inhibitory neurotransmission in the brain. By inhibiting GABA-AT, Cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone can increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission.
Propriétés
IUPAC Name |
cyclobutyl-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-8-4-9-13)16-11-5-10-14(16)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUIVSPDSDHGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

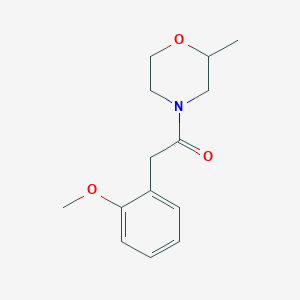
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
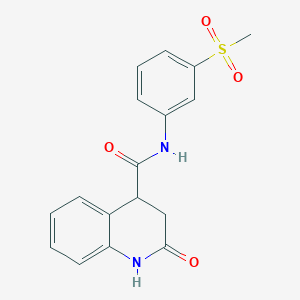
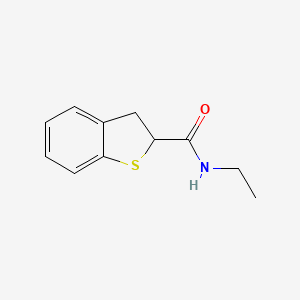
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
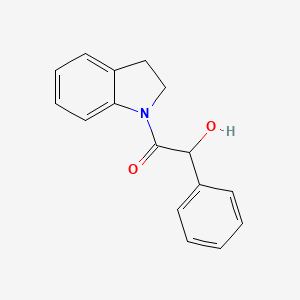
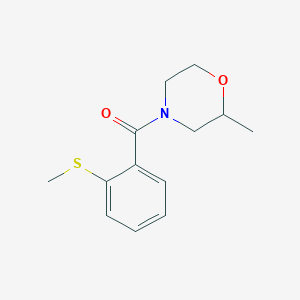
methanone](/img/structure/B7492339.png)
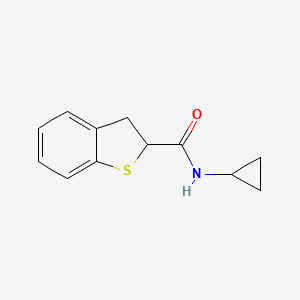
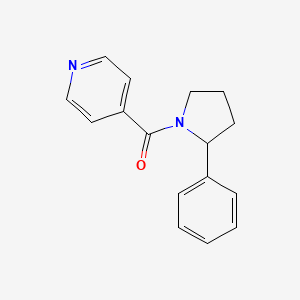
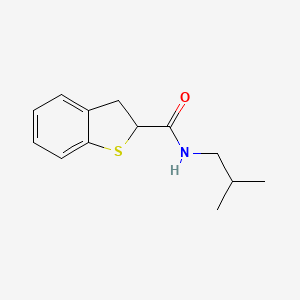
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
